Product packaging for 19E-geissoschizine(Cat. No.:)

19E-geissoschizine

Cat. No.: B1246301
M. Wt: 352.4 g/mol
InChI Key: WKWHYFHGTWZCLM-KGZWXYIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19E-Geissoschizine (Molecular Formula: C21H24N2O3, Molecular Weight: 352.43 g/mol) is a pivotal intermediate in the biosynthesis of monoterpene indole alkaloids (MIAs), a large family of over 3,000 plant-specialized metabolites . This densely functionalized corynanthe-type alkaloid serves as a versatile central precursor that is enzymatically rearranged into at least four distinct, pharmacologically important alkaloid scaffolds: strychnos-type, sarpagan-type, akuammiline-type, and mavacurane-type . Its key research value lies in its chemical versatility, which allows researchers to explore and engineer the pathways to valuable natural products. The oxidative transformations of this compound are primarily catalyzed by specific cytochrome P450 enzymes (CYPs), such as geissoschizine oxidase (GO), rhazimal synthase (RS), and sarpagan bridge enzyme (SBE) . The inherent reactivity of its functional groups, including an alpha-beta unsaturated carbonyl, enol, indole, and basic nitrogen, allows for a wide range of downstream reactions . Through the action of these enzymes, this compound acts as the direct biosynthetic precursor to the core structures of renowned compounds such as the poison strychnine, the anti-addiction drug ibogaine, and the anticancer agents vinblastine and catharanthine . This makes it an essential standard and tool for research in natural product biosynthesis, metabolic engineering, and synthetic biology, with the goal of achieving the heterologous production of these high-value, therapeutically significant alkaloids . This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N2O3 B1246301 19E-geissoschizine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

methyl (Z)-2-[(2S,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-hydroxyprop-2-enoate

InChI

InChI=1S/C21H24N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,12,16,19,22,24H,8-11H2,1-2H3/b13-3-,17-12-/t16-,19-/m0/s1

InChI Key

WKWHYFHGTWZCLM-KGZWXYIYSA-N

SMILES

CC=C1CN2CCC3=C(C2CC1C(=CO)C(=O)OC)NC4=CC=CC=C34

Isomeric SMILES

C/C=C\1/CN2CCC3=C([C@@H]2C[C@@H]1/C(=C/O)/C(=O)OC)NC4=CC=CC=C34

Canonical SMILES

CC=C1CN2CCC3=C(C2CC1C(=CO)C(=O)OC)NC4=CC=CC=C34

Synonyms

geissoschizine

Origin of Product

United States

Biosynthesis of 19e Geissoschizine

The formation of 19E-geissoschizine is a critical juncture in the biosynthesis of a vast array of structurally diverse monoterpene indole (B1671886) alkaloids (MIAs). biorxiv.orgresearchgate.net This process begins with the central precursor strictosidine (B192452) and involves key enzymatic steps that channel metabolic flux towards different alkaloid classes. researchgate.netrsc.org

Strictosidine Deglucosylation and Reduction

The biosynthetic journey to this compound commences with the enzymatic modification of strictosidine. biorxiv.orgmpg.de Strictosidine first undergoes deglucosylation, a reaction catalyzed by the enzyme strictosidine β-D-glucosidase (SGD). biorxiv.orgnih.gov This process removes the glucose moiety from strictosidine, yielding a highly reactive and unstable aglycone intermediate. nih.govnih.gov This aglycone can exist as a mixture of isomers in equilibrium, including 4,21-dehydrogeissoschizine. researchgate.netnih.gov

The subsequent and defining step is the reduction of this reactive intermediate. biorxiv.orgnih.gov The enzyme geissoschizine synthase (GS) catalyzes the reduction of the strictosidine aglycone to form this compound. biorxiv.orgresearchgate.net This reduction is a crucial control point, directing the metabolic flow towards the production of various downstream alkaloids. researchgate.netnih.gov

StepPrecursorEnzymeProductDescription
1StrictosidineStrictosidine β-D-glucosidase (SGD)Strictosidine Aglycone (e.g., 4,21-dehydrogeissoschizine)Removal of a glucose molecule, creating a reactive intermediate. biorxiv.orgnih.gov
2Strictosidine AglyconeGeissoschizine Synthase (GS)This compoundReduction of the aglycone to form the stable alkaloid. biorxiv.orgresearchgate.net

Geissoschizine Synthase (GS) Activity and Enzymatic Characterization

Geissoschizine synthase (GS) is a pivotal enzyme that functions as a gateway to the biosynthesis of iboga and aspidosperma classes of MIAs. researchgate.netnih.gov Identified as a medium-chain alcohol dehydrogenase, GS specifically acts on the strictosidine aglycone. biorxiv.orgnih.gov In Catharanthus roseus, the enzyme, when purified from E. coli, has been shown to convert strictosidine aglycones into both 19E- and 19Z-geissoschizine in the presence of NADPH. researchgate.net

The functional characterization of GS was achieved through a combination of comparative bioinformatic analyses, virus-induced gene silencing (VIGS), and biochemical assays. researchgate.netnih.gov For instance, silencing of the GS gene in C. roseus led to significant alterations in the alkaloid profile, highlighting its critical role in controlling metabolic flux. researchgate.netnih.gov In Alstonia scholaris, a GS homolog (AsGS) was identified and confirmed to be functionally equivalent to the C. roseus enzyme (CrGS). rsc.org The enzyme is also a key component in the assembly of complex alkaloids like catharanthine (B190766) and tabersonine (B1681870). nih.gov

Enzyme PropertyFindingSource Organism(s)
Enzyme ClassMedium-chain alcohol dehydrogenaseCatharanthus roseus biorxiv.org
SubstrateStrictosidine Aglycone (equilibrium mixture)Catharanthus roseus researchgate.netnih.gov
Product(s)This compound, 19Z-GeissoschizineCatharanthus roseus researchgate.net
CofactorNADPHCatharanthus roseus researchgate.net
FunctionGateway enzyme for iboga and aspidosperma alkaloidsCatharanthus roseus researchgate.netnih.gov

Genetic Regulation of this compound Biosynthetic Enzymes

The biosynthesis of this compound is tightly regulated at the genetic level, involving a complex interplay of transcription factors and signaling molecules. universiteitleiden.nl Several key transcription factors from the APETALA2/ethylene response factor (AP2/ERF) family, known as ORCAs (octadecanoid-responsive Catharanthus AP2-domain), play a crucial role in controlling the expression of MIA biosynthetic genes. universiteitleiden.nlsemanticscholar.org Overexpression of transcription factors such as ORCA2 and ORCA3 has been shown to upregulate multiple genes in the MIA pathway, leading to increased alkaloid accumulation. universiteitleiden.nl

The plant hormone jasmonate, particularly methyl jasmonate (MeJA), is a key signaling molecule that induces the expression of almost all known MIA biosynthesis genes in C. roseus. universiteitleiden.nl The expression of Geissoschizine Synthase (GS) itself is subject to this regulation. For example, in a high-ajmalicine-producing mutant of C. roseus, a reduction in GS transcripts was observed, which contributed to the altered metabolic profile. researchgate.netnih.gov Furthermore, studies have shown that the GS gene is part of a gene cluster that is conserved across different plant species like Rauvolfia tetraphylla and Catharanthus roseus, suggesting a coordinated regulation of this part of the pathway. biorxiv.org

Regulatory FactorTypeEffect on MIA Pathway
ORCA2, ORCA3, ORCA4Transcription Factors (AP2/ERF family)Upregulate multiple MIA biosynthetic genes, increasing alkaloid levels. universiteitleiden.nl
Methyl Jasmonate (MeJA)Plant Hormone (Elicitor)Induces the expression of MIA biosynthetic genes. universiteitleiden.nl
ZCT1Transcriptional RepressorInvolved in the tight regulation of terpenoid indole alkaloid biosynthesis. universiteitleiden.nl

Metabolic Engineering Strategies Influencing this compound Precursor Flux

The central role of this compound and its biosynthetic enzyme, GS, makes them prime targets for metabolic engineering to alter the production of specific MIAs. researchgate.netuniversiteitleiden.nl By manipulating the expression of GS, the metabolic flux can be redirected towards or away from the pathways leading to iboga and aspidosperma alkaloids.

A notable example is the creation of a C. roseus mutant (M2-0754) through ethyl methyl sulfonate mutagenesis. researchgate.netnih.gov This mutant exhibited high levels of ajmalicine (B1678821) and significantly lower levels of catharanthine and vindoline. researchgate.net This phenotype was directly linked to a reduction in GS transcripts and enzyme activity. researchgate.netnih.gov This decrease in GS activity diverted the strictosidine aglycone precursor away from the geissoschizine branch and towards the formation of ajmalicine, a process enhanced by the concurrent increase in transcripts for strictosidine β-glucosidase and heteroyohimbine synthase. researchgate.netnih.gov

Virus-induced gene silencing (VIGS) is another powerful tool used to downregulate GS expression, further confirming its role in controlling metabolic flux. researchgate.netnsf.gov These strategies demonstrate that targeted modification of the expression of a single gene, GS, can profoundly reshape the alkaloid profile of the plant, highlighting its potential for producing desirable medicinal compounds. universiteitleiden.nl

Engineering StrategyTarget Gene/EnzymeOrganismOutcome
Chemical Mutagenesis (EMS)Geissoschizine Synthase (GS)Catharanthus roseusReduced GS transcripts, leading to high ajmalicine and low catharanthine/vindoline levels. researchgate.netnih.gov
Virus-Induced Gene Silencing (VIGS)Geissoschizine Synthase (GS)Catharanthus roseusDownregulation of GS expression, altering alkaloid profiles. researchgate.netnsf.gov
Overexpression of Transcription FactorsORCA3Catharanthus roseusEnhanced accumulation of TIAs through upregulation of pathway genes. semanticscholar.org

Enzymatic Transformations of 19e Geissoschizine to Diverse Alkaloid Scaffolds

Oxidative Cyclization Reactions Catalyzed by Cytochrome P450 Enzymes

A significant number of the enzymatic transformations of 19E-geissoschizine are oxidative cyclizations catalyzed by cytochrome P450 (CYP) enzymes, primarily from the CYP71 family. researchgate.netbiorxiv.org These enzymes facilitate the formation of new carbon-carbon or carbon-nitrogen bonds, leading to the generation of at least four distinct alkaloid scaffolds: strychnos, sarpagan, akuammiline (B1256633), and mavacurane. researchgate.netnih.govnih.govhud.ac.ukbiorxiv.orgresearcher.liferesearcher.lifesciencecast.org Research in the medicinal plant Catharanthus roseus has been instrumental in identifying and characterizing three such CYP enzymes that orchestrate this remarkable diversification from a single substrate. researchgate.netnih.govnih.govhud.ac.ukbiorxiv.orgresearcher.liferesearcher.lifesciencecast.org

Geissoschizine oxidase (GO), a CYP71 enzyme, catalyzes the oxidative coupling of C2 and C16 in this compound, forming the strychnos-type scaffold. nih.govbiorxiv.org This reaction proceeds through a short-lived, unstable intermediate, 3,17-didehydrostemmadenine. uniprot.orgqmul.ac.uk In the absence of other enzymes, this intermediate spontaneously converts to akuammicine. uniprot.orgqmul.ac.ukresearchgate.netgenome.jppnas.org

However, in the presence of two dehydrogenases, Redox1 and Redox2, the intermediate is instead converted to stemmadenine (B1243487). uniprot.orgqmul.ac.ukgenome.jpuniprot.org GO has been identified in both Catharanthus roseus (CrGO) and Strychnos nux-vomica. nih.govbiorxiv.org The formation of stemmadenine is a crucial step, as it serves as a precursor for the biosynthesis of more complex iboga and aspidosperma alkaloids. researchgate.netpnas.orgnih.gov

EnzymeSubstrateKey TransformationProduct(s)Alkaloid Scaffold
Geissoschizine Oxidase (GO)This compoundOxidative C2-C16 couplingDehydropreakuammicine, AkuammicineStrychnos
Geissoschizine Oxidase (GO) + Redox1/Redox2This compoundOxidative C2-C16 coupling followed by reductionStemmadenine, 16S/R-deshydroxymethylstemmadenineStrychnos

Sarpagan bridge enzyme (SBE), another CYP71 enzyme, directs the biosynthesis towards the sarpagan scaffold by catalyzing the formation of a C5-C16 bond in this compound. researchgate.netnih.gov This reaction is initiated by the oxidation of the C5-N4 bond to form an iminium species, which then undergoes a Mannich reaction to yield polyneuridine (B1254981) aldehyde. researchgate.netnih.gov

Polyneuridine aldehyde is a key intermediate in the biosynthesis of other sarpagan alkaloids like ajmaline (B190527). nih.govnih.gov Interestingly, polyneuridine aldehyde can be unstable and may convert to the aromatic product tetradehydrogeissoschizine over time. nih.gov SBE has been identified in Rauvolfia serpentina and Gelsemium sempervirens. nih.gov A homologous enzyme, CrSBE, has also been characterized in Catharanthus roseus. researchgate.netnih.gov

EnzymeSubstrateKey TransformationProduct(s)Alkaloid Scaffold
Sarpagan Bridge Enzyme (SBE)This compoundOxidative C5-C16 coupling (Mannich reaction)Polyneuridine aldehyde, TetradehydrogeissoschizineSarpagan

The akuammiline-type scaffold is generated through the action of rhazimal synthase (RHS), which catalyzes an oxidative coupling between C7 and C16 of this compound to form rhazimal. researchgate.netbiorxiv.orgnih.gov Rhazimal can then readily deformylate to produce strictamine. researchgate.netresearcher.lifebiorxiv.org RHS has been identified in Alstonia scholaris (AsRHS) and a homologous enzyme, CrRS, has been found in Catharanthus roseus. researchgate.netbiorxiv.orgnih.gov The discovery of these enzymes highlights a key branching point in MIA biosynthesis, directing intermediates towards the akuammiline class of alkaloids. researchgate.netnih.gov

EnzymeSubstrateKey TransformationProduct(s)Alkaloid Scaffold
Rhazimal Synthase (RHS)This compoundOxidative C7-C16 couplingRhazimal, StrictamineAkuammiline

The discovery of GO, SBE, and RHS in Catharanthus roseus demonstrates how three homologous cytochrome P450 enzymes can generate four distinct alkaloid scaffolds from the single precursor, this compound. researchgate.netnih.govnih.govhud.ac.ukbiorxiv.orgresearcher.liferesearcher.lifesciencecast.org In addition to the strychnos, sarpagan, and akuammiline scaffolds, the mavacurane-type skeleton can also be formed. researchgate.netnih.govnih.govhud.ac.ukbiorxiv.orgresearcher.liferesearcher.lifesciencecast.org It is proposed that the C16 carbon of this compound can react with the indole (B1671886) nitrogen to form mavacurane-type alkaloids like pleiocarpamine, although the specific enzyme for this transformation has not been definitively identified. researchgate.netbiorxiv.org However, CrGO has been observed to produce a minor amount of 16-epi-pleiocarpamine, suggesting its involvement in the formation of the mavacurane N1-C16 bond. nih.gov

The enzymatic products derived from this compound, particularly stemmadenine, serve as crucial intermediates for the biosynthesis of the more complex and medicinally important iboga and aspidosperma alkaloids. researchgate.netpnas.orgnih.gov The pathway from this compound to tabersonine (B1681870) (an aspidosperma alkaloid) and catharanthine (B190766) (an iboga alkaloid) has been elucidated and involves a series of enzymatic steps following the formation of stemmadenine. pnas.orgnih.govacs.org This includes the acetylation of stemmadenine, which provides a reactive substrate for subsequent cyclization reactions that form the characteristic iboga and aspidosperma skeletons. pnas.orgnih.govacs.org

Divergent Pathways to Strychnos, Sarpagan, Akuammiline, and Mavacurane-type Alkaloids

Stereochemical Control and Product Specificity in Enzymatic Transformations

The ability of homologous enzymes like GO, SBE, and RHS to produce distinct alkaloid scaffolds from the same substrate highlights the remarkable stereochemical control and product specificity inherent in these enzymatic transformations. researchgate.netnih.govhud.ac.ukresearcher.lifebiorxiv.orgresearchgate.net This specificity is largely determined by subtle differences in the active sites of these enzymes. researchgate.netresearcher.liferesearchgate.net

Mutational analysis has shown that minimal changes to the active site residues of these enzymes can significantly alter product specificity. researchgate.netresearcher.liferesearchgate.net For instance, the native activity of CrRS (producing akuammiline-type alkaloids) can be switched to that of GO (producing strychnos-type alkaloids) or SBE (producing sarpagan-type alkaloids) through targeted mutations in the active site. researchgate.net This demonstrates that the enzyme's active site architecture plays a crucial role in orienting the substrate, this compound, in a way that favors a specific cyclization reaction. researchgate.net The inherent reactivity of the substrate, combined with these enzymatic mutations, work in synergy to generate the vast chemical diversity observed in monoterpene indole alkaloids. researchgate.netnih.govhud.ac.ukresearcher.lifebiorxiv.org The C16-formyl ester moiety and the C16R stereocenter of this compound are also critical for the downstream scaffold biosynthesis. nih.govbiorxiv.org Furthermore, studies on RHS enzymes from different plant species have shown that they exclusively produce the 16R rhazimal stereoisomer, underscoring the high degree of stereochemical control exerted by these enzymes. researchgate.net

Mutational Analysis of Key Enzymes Modulating this compound Conversion

The diversification of the monoterpene indole alkaloid (MIA) landscape from the central precursor this compound is largely governed by the activity of cytochrome P450 (CYP450) enzymes. nih.govnih.gov Mutational analysis of these enzymes has been instrumental in revealing how subtle changes in their active sites can dramatically alter reaction outcomes, redirecting the cyclization of this compound to generate different structural scaffolds. researchgate.netresearchgate.netbiorxiv.org

In the medicinal plant Catharanthus roseus, three homologous CYP450 enzymes—Geissoschizine Oxidase (CrGO), Rhazimal Synthase (CrRS), and Sarpagan Bridge Enzyme (CrSBE)—are responsible for transforming this compound into strychnos, akuammiline, and sarpagan-type alkaloids, respectively. nih.govnih.gov Structural modeling and site-directed mutagenesis have demonstrated the plasticity of these enzymes. For instance, the native activity of CrRS, which produces akuammiline-type alkaloids like rhazimal, can be switched to that of CrGO (producing strychnos-type alkaloids) or CrSBE (producing sarpagan-type alkaloids) through a few key mutations. nih.govresearchgate.net

One study successfully converted the activity of CrRS to mimic CrGO through mutants designated CrRS-M1 (4 mutations) and CrRS-M2 (10 mutations). researchgate.net Similarly, the mutants CrRS-M3 (4 mutations) and CrRS-M4 (5 mutations) redirected the catalytic activity of CrRS towards that of CrSBE, resulting in the formation of the sarpagan-type alkaloid polyneuridine aldehyde and its byproduct, tetradehydrogeissoschizine. nih.govresearchgate.net These experiments highlight how minimal amino acid substitutions within the enzyme's catalytic pocket can modulate product specificity. nih.govresearchgate.net

Further research on paralogous P450 enzymes from the tree Alstonia scholaris, namely rhazimal synthase (AsRHS) and geissoschizine oxidase (AsGO), has reinforced these findings. rsc.org These enzymes direct the metabolic flux from this compound toward either akuammilan (B1240834) or strychnos alkaloids. rsc.org Through homology modeling and reciprocal mutations, researchers identified a single amino acid residue that controls the active site space, effectively switching the enzymatic reaction's outcome and determining the cyclization regioselectivity. rsc.org

Another key enzyme, geissoschizine synthase (GS), which catalyzes the formation of this compound itself, has also been a subject of study. nih.govnih.gov A mutant of C. roseus with reduced GS expression and biochemical activity showed a significant shift in its alkaloid profile, accumulating high levels of ajmalicine (B1678821) at the expense of catharanthine and vindoline. nih.govresearchgate.net This demonstrates that modulating the flux towards this compound is as crucial as the activity of the downstream modifying enzymes. nih.gov

Table 1: Mutational Analysis of Enzymes Converting this compound
Original EnzymeMutant DesignationNumber of MutationsSubstrateOriginal Product(s)New Product(s)Reference
CrRS (Rhazimal Synthase)CrRS-M14This compoundRhazimal/Strictamine (Akuammiline-type)Dehydropreakuammicine/Akuammicine (Strychnos-type) researchgate.net
CrRS (Rhazimal Synthase)CrRS-M210This compoundRhazimal/Strictamine (Akuammiline-type)Dehydropreakuammicine/Akuammicine (Strychnos-type) researchgate.net
CrRS (Rhazimal Synthase)CrRS-M34This compoundRhazimal/Strictamine (Akuammiline-type)Polyneuridine aldehyde/Tetradehydrogeissoschizine (Sarpagan-type) nih.govresearchgate.net
CrRS (Rhazimal Synthase)CrRS-M45This compoundRhazimal/Strictamine (Akuammiline-type)Polyneuridine aldehyde/Tetradehydrogeissoschizine (Sarpagan-type) nih.govresearchgate.net
AsRHS (Rhazimal Synthase)Single Residue Mutant1GeissoschizineAkuammilan-type alkaloidsStrychnos-type alkaloids rsc.org

In Vitro Enzymatic Assays for Characterizing this compound Conversions

The functional characterization of enzymes that transform this compound relies heavily on in vitro enzymatic assays. nih.govnih.govresearcher.life These assays allow researchers to confirm the catalytic activity of a specific enzyme and identify the products formed from the this compound substrate under controlled conditions. researcher.liferesearcher.life

Typically, these assays are performed using microsomal fractions prepared from organisms heterologously expressing the enzyme of interest, such as Saccharomyces cerevisiae (yeast) or insect cells. The standard assay mixture contains a phosphate (B84403) buffer to maintain pH (usually around 7.4), the microsomal protein containing the enzyme, the substrate this compound, and a cofactor, which for CYP450 enzymes is typically NADPH. An NADPH-regenerating system is often included to ensure a continuous supply of the reduced cofactor for the duration of the reaction.

The reaction is initiated by adding the substrate and incubated at a controlled temperature, commonly 37°C, for a specific period, such as 30 minutes. Following incubation, the reaction is quenched to stop enzymatic activity. This can be achieved by adding an organic solvent like methanol (B129727) or by chemical reduction using sodium borohydride (B1222165) (NaBH₄) before solvent addition. The latter method is sometimes used to reduce unstable iminium intermediates to more stable products for easier detection.

After quenching, the reaction mixture is centrifuged, and the supernatant containing the products is collected for analysis. The primary analytical technique used for product identification and quantification is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.gov This powerful method allows for the separation of different alkaloids and their unambiguous identification based on their retention time and mass fragmentation patterns, which are compared to authentic standards when available. biorxiv.org These in vitro assays have been crucial in demonstrating how enzymes like CrGO, CrRS, and CrSBE from C. roseus convert this compound into four distinct alkaloid scaffolds: strychnos, sarpagan, akuammiline, and mavacurane. nih.govnih.gov

Table 2: Typical Components of an In Vitro Assay for this compound Converting P450 Enzymes
ComponentDescription/PurposeTypical Concentration/AmountReference
Enzyme SourceMicrosomal protein from yeast or insect cells expressing the target P450 enzyme.20 µL microsomal protein
BufferMaintains a stable pH for the reaction.50 mM Phosphate Buffer (pH 7.4)
SubstrateThe precursor molecule to be converted.4 µM this compound
CofactorRequired for the catalytic activity of P450 enzymes.0.5 mM NADPH
Reaction QuencherStops the enzymatic reaction.Methanol or NaBH₄
Analysis MethodSeparates and identifies the reaction products.LC-MS/MS nih.gov

Analytical Methodologies in 19e Geissoschizine Research

Chromatographic and Spectrometric Techniques for Detection and Quantification

The primary tools for analyzing 19E-geissoschizine are liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. resolvemass.cadntb.gov.uaresearchgate.net These techniques offer high sensitivity and specificity, which are essential for identifying and quantifying this compound within complex plant extracts or in vitro enzymatic assays. resolvemass.canih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and frequently used technique for the separation and identification of this compound and related metabolites. nih.gov In a typical LC-MS/MS setup, the sample is first separated using a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system, often with a C18 column. mpg.degoogle.com The separated compounds are then introduced into a mass spectrometer.

For the detection of this compound, specific ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. For instance, the transition of the protonated molecule [M+H]⁺ at m/z 353 to a specific fragment ion at m/z 170 is a characteristic signature for this compound. nih.gov This targeted approach provides excellent selectivity and sensitivity for quantification. High-resolution mass spectrometry can also be employed to confirm the elemental composition of the detected compounds. mpg.de

Table 1: Exemplary LC-MS/MS Parameters for this compound Analysis

Parameter Value/Description Source
Chromatography System UPLC/HPLC with C18 column mpg.degoogle.com
Mobile Phase Gradient of water with formic acid and acetonitrile nih.govgoogle.com
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov
Precursor Ion [M+H]⁺ m/z 353 nih.govnih.gov
Product Ion for MRM m/z 170 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While LC-MS/MS is ideal for detection and quantification, NMR is unparalleled for the complete structural elucidation of compounds. resolvemass.ca In the context of this compound research, NMR has been used to confirm the identity of the compound isolated from biological sources or produced in enzymatic reactions. nih.govnih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to determine the precise connectivity and stereochemistry of the molecule. nih.gov The purification of sufficient quantities of this compound for NMR analysis can be achieved through techniques like thin-layer chromatography (TLC). nih.gov

Targeted Metabolite Profiling in Biosynthetic Studies

Targeted metabolite profiling is a key application of the analytical methods described above in the study of this compound's role in biosynthesis. nih.gova-z.lu This approach involves specifically looking for and quantifying a predefined set of metabolites, including this compound and its upstream and downstream products, within a biological system. mpg.defrontiersin.org

This methodology has been instrumental in elucidating the complex pathways of MIA biosynthesis in plants like Catharanthus roseus and Rauwolfia serpentina. biorxiv.orgnih.govnih.gov By using techniques like virus-induced gene silencing (VIGS) to suppress the expression of specific genes, researchers can observe the resulting changes in the metabolite profile. biorxiv.orgnih.gov For example, silencing the gene for geissoschizine oxidase, an enzyme that acts on this compound, leads to an accumulation of this compound and a decrease in downstream products. nih.gov

LC-MS/MS is the workhorse for this type of analysis, allowing for the simultaneous quantification of multiple alkaloids in small sample volumes. nih.govmpg.denih.gov The data generated from these targeted profiling experiments provide strong evidence for the function of enzymes and the flow of metabolites through the biosynthetic network. biorxiv.orgnih.gov

Table 2: Application of Targeted Metabolite Profiling in this compound Research

Research Goal Analytical Technique Key Findings Source
Functional characterization of geissoschizine oxidase LC-MS/MS, NMR VIGS of the corresponding gene led to accumulation of this compound. nih.gov
Identification of intermediates in MIA biosynthesis LC-MS/MS Detected and quantified this compound and other alkaloids in C. roseus extracts. nih.gov
Elucidation of the ajmaline (B190527) biosynthetic pathway LC-MS/MS, NMR Confirmed the presence of this compound as an intermediate in R. serpentina. nih.gov
Reconstitution of biosynthetic pathways in heterologous hosts UHPLC-MS/MS Monitored the production of this compound and downstream products in engineered Nicotiana benthamiana. mpg.de

Research Perspectives and Biotechnological Implications

Elucidation of Novel Enzyme Activities and Biosynthetic Intermediates

The journey from 19E-geissoschizine to the vast array of complex MIAs is orchestrated by a suite of remarkable enzymes, primarily from the cytochrome P450 (CYP450) superfamily. nih.govresearchgate.net Research in model plants like Catharanthus roseus has been instrumental in identifying and characterizing these enzymes, revealing how nature achieves profound structural diversity from a common precursor. nih.govresearchgate.netnih.gov

Three homologous CYP450 enzymes have been shown to catalyze the oxidative rearrangement of this compound into four different alkaloid scaffolds. nih.govresearchgate.net These transformations are initiated by the oxidation of this compound, capitalizing on the molecule's inherent reactivity to forge new carbon-carbon or carbon-nitrogen bonds. researchgate.netbiorxiv.org

Key enzymes and the intermediates they produce from this compound include:

Geissoschizine Oxidase (GO): This enzyme, also designated as CYP71D1V1, catalyzes an oxidative rearrangement to form the Strychnos scaffold. nih.govpnas.orgqmul.ac.ukuniprot.org The reaction proceeds through an unstable intermediate, 3,17-didehydrostemmadenine, which can spontaneously convert to akuammicine. qmul.ac.ukuniprot.org In the presence of other enzymes (Redox1 and Redox2), this intermediate is further processed to stemmadenine (B1243487). pnas.orguniprot.org

Sarpagan Bridge Enzyme (SBE): Isolated from Rauvolfia serpentina and also found in C. roseus, SBE oxidizes this compound to form an iminium ion. nih.govbiorxiv.orgnih.gov This allows for a subsequent Mannich reaction, creating a C5-C16 bond to generate the sarpagan alkaloid, polyneuridine (B1254981) aldehyde. nih.govbiorxiv.org An alternative reaction can lead to the aromatic product tetradehydrogeissoschizine. nih.govbiorxiv.org

Rhazimal Synthase (RS): This enzyme forges a C7-C16 bond through oxidative coupling of this compound to produce rhazimal, an akuammiline-type alkaloid. nih.gov Rhazimal can then be deformylated to form strictamine. nih.gov

Geissoschizine Cyclase: Recently identified in Alstonia scholaris, this enzyme demonstrates broad activity, capable of producing akuammilan (B1240834), strychnos, and mavacuran type alkaloids from this compound. univ-tours.fr This discovery highlights the evolutionary conservation of MIA biosynthetic pathways and the multifunctional nature of these enzymes. univ-tours.fr

The elucidation of these pathways has revealed a cascade of transient and stable intermediates that are critical for downstream synthesis. For instance, the conversion of this compound is the gateway to producing catharanthine (B190766) and tabersonine (B1681870), which are the precursors to the anticancer drugs vinblastine (B1199706) and vincristine. researchgate.netpnas.orgfrontiersin.org

Table 1: Key Enzymes Acting on this compound and Their Products
EnzymeEnzyme ClassSource Organism (Example)Key Intermediate/Product(s)Resulting Alkaloid Scaffold
Geissoschizine Oxidase (GO)Cytochrome P450Catharanthus roseusAkuammicine, StemmadenineStrychnos
Sarpagan Bridge Enzyme (SBE)Cytochrome P450Rauvolfia serpentinaPolyneuridine aldehydeSarpagan
Rhazimal Synthase (RS)Cytochrome P450Alstonia scholarisRhazimalAkuammiline (B1256633)
Geissoschizine Cyclase-Alstonia scholarisStrictamine, Akuammicine, 16-epi-pleiocarpamineAkuammilan, Strychnos, Mavacuran

Engineering Plant and Microbial Systems for Enhanced Biosynthetic Pathway Production

The low abundance of valuable MIAs like vinblastine (as low as 0.0005% of dry weight) in their native plant sources makes their extraction unsustainable and costly. nih.gov This has spurred significant interest in metabolic engineering and synthetic biology approaches to produce these compounds in more controlled and scalable systems. nih.govnsf.govfrontiersin.org Both plant-based and microbial systems are being explored as production platforms.

Plant-Based Systems: Genetic manipulation of MIA-producing plants, such as C. roseus, offers a direct way to enhance alkaloid production. Techniques like Virus-Induced Gene Silencing (VIGS) have been crucial for functional genomics, allowing researchers to identify key enzymatic steps. pnas.orgfrontiersin.orgnsf.gov For example, silencing geissoschizine synthase (GS), the enzyme that produces this compound, was shown to alter the metabolic flux, leading to an accumulation of ajmalicine (B1678821) at the expense of catharanthine and vindoline. frontiersin.orgebi.ac.uk Conversely, overexpression of pathway genes in engineered plant tissues, such as hairy root cultures, is a promising strategy to boost the yield of desired alkaloids. frontiersin.orgnsf.gov These systems benefit from the native cellular compartmentalization and metabolic environment of the plant. nsf.gov

Microbial Systems: The baker's yeast, Saccharomyces cerevisiae, has emerged as a powerful and versatile chassis for heterologous production of MIAs. nih.govfrontiersin.org Its well-characterized genetics and amenability to advanced engineering tools like CRISPR/Cas9 make it an ideal host. nih.govnsf.gov Scientists have successfully reconstituted large portions of MIA biosynthetic pathways in yeast. nih.govnih.gov For instance, yeast strains have been engineered to produce strictosidine (B192452), the precursor to this compound. frontiersin.org More advanced work has involved expressing the multi-enzyme pathway starting from this compound to produce catharanthine and tabersonine. researchgate.net A key strategy involves dividing the complex pathway into functional modules, which are then systematically assembled and optimized in the microbial host. nih.govresearchgate.net While yields are still being optimized, these efforts represent major milestones toward the de novo microbial synthesis of complex plant alkaloids. nih.govnih.gov

Table 2: Biotechnological Approaches for MIA Production from this compound
SystemTechnique/StrategyObjectiveExample Finding
Plant (C. roseus)Virus-Induced Gene Silencing (VIGS)Functional characterization of genesSilencing geissoschizine synthase redirects metabolic flux towards ajmalicine. ebi.ac.uk
Plant (Hairy Roots)Overexpression of biosynthetic genesIncrease yield of specific alkaloidsConsidered a promising route for enhanced production of native products. nsf.gov
Microbial (S. cerevisiae)Pathway reconstitution / Modular engineeringDe novo synthesis of MIAsSuccessful production of catharanthine and tabersonine from fed this compound. researchgate.net
Microbial (S. cerevisiae)CRISPR/Cas9 genome editingPathway optimization and yield improvementUsed to optimize the iridoid pathway, a foundational step for MIA synthesis. nih.gov

Mechanistic Insights into Complex Indole (B1671886) Alkaloid Structural Diversification

The transformation of this compound into distinct Strychnos, Sarpagan, Akuammiline, and Mavacurane scaffolds by highly similar enzymes is a fascinating example of natural chemical diversification. nih.govresearchgate.netresearchgate.net Research has shown that this divergence is a result of the interplay between the inherent chemical reactivity of the this compound substrate and subtle variations in the active sites of the catalyzing enzymes. nih.govresearchgate.nethud.ac.uk

Studies on the homologous cytochrome P450 enzymes—CrGO, CrSBE, and CrRS from C. roseus—have been particularly insightful. nih.gov Despite sharing high sequence similarity, these enzymes guide the reactive this compound down different cyclization pathways. nih.gov For example, CrSBE facilitates a Mannich reaction to form the C5-C16 bond of the sarpagan skeleton, while CrGO and CrRS catalyze couplings involving C2-C16 and C7-C16, respectively. nih.gov

Mutational analysis has demonstrated that minimal changes to the enzyme's active site can dramatically alter product specificity. nih.govresearchgate.net By swapping specific amino acid residues in the catalytic pocket of these enzymes, researchers have been able to interconvert their functions. researchgate.net For instance, mutations in CrRS can switch its specificity to that of GO, redirecting the biosynthetic output from an akuammiline to a strychnos scaffold. researchgate.net These findings underscore how enzyme evolution, through minor sequence modifications, can generate a vast spectrum of natural product structures from a single, versatile intermediate. nih.govresearchgate.net This knowledge is not only fundamental to understanding plant chemical ecology but also provides a roadmap for the rational design of enzymes to produce novel, non-natural alkaloids. researchgate.net

This compound as a Biosynthetic Scaffold for Chemical Diversification

The central role of this compound makes it a highly attractive scaffold for both biosynthetic and synthetic chemistry efforts aimed at generating chemical diversity. nih.govresearchgate.netresearchgate.net Its densely functionalized corynanthe-type structure, featuring an α,β-unsaturated carbonyl, an enol, an indole nucleus, and a basic nitrogen, provides multiple reactive handles for enzymatic or chemical modification. nih.govresearchgate.net

In nature, this compound acts as the branching point for at least four major MIA skeletal types. nih.govpnas.org Biotechnological approaches aim to leverage this natural blueprint. By reconstituting pathways in microbial hosts and feeding them this compound or its precursors, it is possible to produce specific classes of alkaloids. nih.govresearchgate.net Furthermore, the discovery that enzyme activity can be switched through mutagenesis opens the door to "designer enzymes" that could potentially synthesize novel alkaloid structures not found in nature. researchgate.net

From a synthetic chemistry perspective, this compound and its framework are targets for bio-inspired total synthesis. ebi.ac.uk Chemical strategies have been developed to mimic the key oxidative cyclizations seen in biosynthesis, providing access to complex alkaloids and their analogs. ebi.ac.uk For example, the geissoschizine skeleton has been used in an oxidative coupling approach to forge the unusual N4-C16 bond found in the zwitterionic alkaloid (-)-17-nor-excelsinidine. ebi.ac.uk The use of this compound as a starting scaffold in chemoenzymatic synthesis, where chemical synthesis provides the core structure and enzymes perform specific, stereoselective transformations, represents a powerful strategy for expanding the chemical space of pharmacologically relevant indole alkaloids.

Q & A

Q. What is the role of 19E-geissoschizine in monoterpene indole alkaloid (MIA) biosynthesis?

Answer: this compound serves as a pivotal biosynthetic intermediate for generating structurally diverse MIAs, including strychnos, akuammiline, and sarpagan alkaloids. Its cyclization via cytochrome P450 monooxygenases (CYPs) determines the scaffold type by directing C–C bond formation at distinct positions (C2–C16, C7–C16, or C5–C16). For example, CYP71D1V1 in Catharanthus roseus oxidizes this compound to akuammicine, a precursor for anticancer drugs like vinblastine . Analytical methods such as LC-MS/MS with authentic standards are critical for tracking these transformations .

Q. Which enzymes are essential for converting this compound into downstream alkaloids?

Answer: Key enzymes include:

  • CYP71D1V1 (this compound oxidase) : Catalyzes oxidation to akuammicine in C. roseus .
  • Sarpagan bridge enzymes (SBEs) : Generate diastereomeric products like akuammidine aldehyde (16S) and polyneuridine aldehyde (16R) .
  • Rhazimal synthases (RHSs) : Produce rhazimal (16R) and akuammicine in species like Alstonia scholaris . Enzyme activity is validated using microsomal assays and in planta gene silencing (e.g., virus-induced gene silencing in C. roseus) .

Q. How can researchers identify and quantify this compound in plant tissues?

Answer: Use LC-MS/MS with optimized protocols for alkaloid extraction (e.g., methanol-based solvents) and chromatographic separation. For quantification, compare peak areas against authenticated standards. Detection limits are critical; for instance, this compound was undetectable in control C. roseus leaves but accumulated to 1.45 mg/g fresh weight upon CrGO silencing .

Advanced Research Questions

Q. How can contradictory data on metabolic flux distribution in MIA pathways be resolved?

Answer: Contradictions often arise from enzyme competition for shared substrates. For example, CrGO and CrSBE in C. roseus compete for this compound. Methodological approaches include:

  • Gene silencing : Silencing CrGO redirects flux toward sarpagan alkaloids, validated via LC-MS profiling of intermediates .
  • Enzyme kinetics : Compare Km and Vmax values of competing CYPs using microsomal assays .
  • Isotopic labeling : Track carbon flux using <sup>13</sup>C-labeled secologanin in precursor-feeding experiments .

Q. What experimental strategies address challenges in heterologous MIA pathway reconstitution?

Answer: Key challenges include enzyme insolubility and missing pathway components. Solutions involve:

  • Combinatorial enzyme screening : Test homologs from diverse species (e.g., RHSs from A. scholaris vs. V. minor) .
  • Membrane-bound CYP handling : Use yeast microsomes for functional assays of eukaryotic CYPs .
  • Missing enzyme identification : Bioinformatics-guided discovery (e.g., berberine bridge enzyme-like proteins for stemmadenine oxidation) .

Q. How do stereochemical dynamics influence this compound-derived alkaloid diversity?

Answer: Stereochemical control is achieved through enzyme-specific cyclization mechanisms. For instance:

  • SBEs produce 16S or 16R epimers via enol-keto tautomerization, influencing downstream alkaloid chirality .
  • RHSs enforce strict 16R configurations in rhazimal, critical for strictamine biosynthesis . Advanced NMR (e.g., NOESY) and X-ray crystallography are used to resolve stereochemical ambiguities .

Q. What methodologies validate the in planta relevance of proposed biosynthetic pathways?

Answer: Combine genetic and metabolomic approaches:

  • Virus-induced gene silencing (VIGS) : Knock down candidate genes (e.g., CrSBE) and profile intermediates via LC-MS .
  • Transient overexpression : Express pathway enzymes in plant tissues (e.g., Nicotiana benthamiana) to confirm product formation .
  • Spatiotemporal metabolite profiling : Correlate enzyme expression (via qRT-PCR) with alkaloid accumulation in specific tissues .

Methodological Tools and Resources

Q. Which computational tools aid in retrosynthetic planning for this compound-derived alkaloids?

Answer: Tools like READRetro (retrieval-augmented biosynthesis planning) extract key reaction steps from databases to predict pathways. For example, READRetro reconstructed the retrosynthesis of this compound from tryptophan, identifying critical intermediates like secologanin .

Q. How to design experiments for elucidating cryptic enzyme reactions in MIA biosynthesis?

Answer:

  • Activity-guided fractionation : Purify enzymes from plant extracts using substrate-specific assays .
  • Structural biology : Solve enzyme-substrate co-crystal structures to identify active-site residues (e.g., CYP71D1V1 mutagenesis) .
  • Metabolite perturbation : Use inhibitors (e.g., cytochrome P450 inhibitors) to block specific steps and observe intermediate accumulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.